2,5-Diiodobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2,5-diiodobenzoic acid, such as 2-amino-3,5-diiodobenzoic acid, involves methods characterized by single-crystal X-ray diffraction, FT-IR spectroscopy, UV-Vis spectroscopy, and computational methods. These techniques provide insights into the molecular geometry, intra- and inter-molecular interactions, and the vibrational bands of the compounds. Computational methods further support these findings, offering data on geometrical parameters, energies, HOMO-LUMO gaps, and electrophilicity indexes (Yıldırım et al., 2015).
Molecular Structure Analysis
The molecular structure of related diiodo compounds has been extensively studied, revealing detailed geometrical parameters and the impact of intra- and inter-molecular interactions on the compounds' stability and reactivity. For example, the synthesis and characterization of 2,6-diiodo-3,4,5-trimethoxybenzoic acid showcased the spectral features resulting from intramolecular interactions, highlighting the importance of the carboxyl and iodo functionalities in determining the compound's properties (Kolev et al., 2021).
Scientific Research Applications
Palladium-Catalyzed Condensation with Terminal Alkynes : Balavoine et al. (1999) reported that palladium-catalyzed coupling reactions between terminal alkynes and 2,5-diiodobenzoic acid are highly regioselective. This provides an efficient route for synthesizing disymmetric 2,5-bis ethynyl benzoic acid derivatives (Balavoine, Madec, & Mioskowski, 1999).
Photodisintegration Studies : Jarboe, Data, and Christian (1968) explored the photodisintegration of 14C-carboxyl labeled 2,3,5-triiodobenzoic acid under ultraviolet irradiation. Their study identified 2,5- and 3,5-diiodobenzoic acid as degradation products, which indicates the potential use of these compounds in photodegradation research (Jarboe, Data, & Christian, 1968).
Metabolic Fate in Animals : The metabolism and excretion of 2,3,5-triiodobenzoic acid and its derivatives, including 2,5-diiodobenzoic acid, were studied in various animal species by Wold, Smith, and Williams (1973). They discovered species-specific differences in the excretion of these compounds, providing insights into interspecies metabolic variations (Wold, Smith, & Williams, 1973).
Degradation in Soil : Moy and Ebert (1972) studied the metabolic fate of the plant growth regulator 2,3,5-triiodobenzoic acid in soil. They found that 2,5-diiodobenzoic acid was one of the major metabolites, highlighting the environmental aspects of its degradation (Moy & Ebert, 1972).
Uranyl Materials Research : Carter, Kalaj, and Cahill (2017) synthesized and characterized new compounds featuring the UO22+ cation, 2,5-diiodobenzoic acid, and chelating N-donor ligands. Their research provides insights into the assembly of uranyl materials using non-covalent halogen bonding interactions (Carter, Kalaj, & Cahill, 2017).
MALDI-MS with Additives to 2,5-Dihydroxybenzoic Acid : Karas et al. (1993) investigated the use of selected benzoic acid derivatives, including 2,5-diiodobenzoic acid, as additives to enhance the performance of matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) (Karas et al., 1993).
Antitumor Activity : Sodré Silva de Abreu and Fernandes (2021) explored the antitumor activity of 2,3,5-triiodobenzoic acid, a related compound, in lung cancer and leukemia cell lines, highlighting its potential in cancer research (Sodré Silva de Abreu & Fernandes, 2021).
Safety And Hazards
2,5-Diiodobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It is also a specific target organ toxicant after single exposure, with the target organ being the respiratory system .
properties
IUPAC Name |
2,5-diiodobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKPFWAAYDFCFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10161858 | |
Record name | Benzoic acid, 2,5-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10161858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diiodobenzoic acid | |
CAS RN |
14192-12-2 | |
Record name | 2,5-Diiodobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14192-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Diiodobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014192122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14192-12-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97505 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2,5-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10161858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-DIIODOBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GD4M9C3GV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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